2,3-Di(2-pyridyl)-2,3-butanediol
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Overview
Description
2,3-Di(2-pyridyl)-2,3-butanediol is an organic compound featuring two pyridyl groups attached to a butanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(2-pyridyl)-2,3-butanediol typically involves the reaction of pyridine derivatives with butanediol under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridine rings are introduced to the butanediol backbone through a series of steps involving halogenated intermediates and subsequent reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,3-Di(2-pyridyl)-2,3-butanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyridyl groups to more saturated forms.
Substitution: The pyridyl groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl ketones, while reduction can produce pyridyl alcohols .
Scientific Research Applications
2,3-Di(2-pyridyl)-2,3-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2,3-Di(2-pyridyl)-2,3-butanediol exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The pyridyl groups play a crucial role in binding to metal ions, while the butanediol backbone provides structural stability .
Comparison with Similar Compounds
Similar Compounds
2,3-Di(2-pyridyl)quinoxaline: Similar in structure but with a quinoxaline core.
6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline: Features additional methyl groups on the quinoxaline ring.
2,3-Bis(2′pyriyl)benzo[g]quinoxaline: Contains a benzoquinoxaline core with pyridyl groups.
Uniqueness
2,3-Di(2-pyridyl)-2,3-butanediol is unique due to its butanediol backbone, which provides flexibility and different reactivity compared to the more rigid quinoxaline-based compounds. This flexibility allows for diverse applications and interactions with various chemical and biological systems .
Properties
CAS No. |
58052-51-0 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2,3-dipyridin-2-ylbutane-2,3-diol |
InChI |
InChI=1S/C14H16N2O2/c1-13(17,11-7-3-5-9-15-11)14(2,18)12-8-4-6-10-16-12/h3-10,17-18H,1-2H3 |
InChI Key |
RUJGNUFYBYBFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)(C(C)(C2=CC=CC=N2)O)O |
Origin of Product |
United States |
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